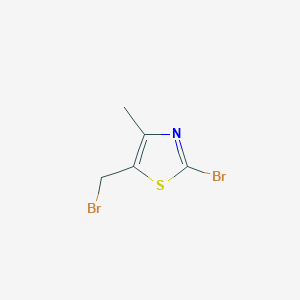

2-Bromo-5-(bromomethyl)-4-methylthiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole nucleus is a core component in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. spectrabase.com This includes applications as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. The prevalence of the thiazole moiety in both natural products and synthetic drugs underscores its importance in the quest for new therapeutic agents. Furthermore, thiazole-containing compounds are utilized in the development of functional materials, such as dyes and electronic materials, owing to their unique photophysical properties.

Overview of Halogenated Thiazole Derivatives in Organic Chemistry

The introduction of halogen atoms onto the thiazole ring significantly enhances its synthetic utility. Halogenated thiazoles, particularly bromo-derivatives, serve as versatile intermediates in a multitude of cross-coupling reactions. The carbon-bromine bond can be readily transformed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly functionalized thiazole systems. This reactivity is crucial for the diversification of thiazole-based molecular libraries in drug discovery and the fine-tuning of material properties. The position of the bromine atom on the thiazole ring dictates its reactivity, providing chemists with a powerful tool for regioselective synthesis.

Contextualization of 2-Bromo-5-(bromomethyl)-4-methylthiazole as a Research Focus

Within the family of halogenated thiazoles, this compound stands out as a key bifunctional building block. The presence of two distinct reactive sites—the bromo group at the 2-position of the thiazole ring and the bromomethyl group at the 5-position—allows for sequential and selective chemical modifications. This dual reactivity makes it a valuable precursor for the synthesis of more complex heterocyclic systems. A notable application of this compound is its use as a crucial intermediate in the synthesis of the neonicotinoid insecticide, Thiamethoxam. This highlights the practical importance of this compound in agrochemical research and development.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₅Br₂NS |

| Molecular Weight | 270.97 g/mol |

| CAS Number | 1799412-37-5 |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGYZIRBXJOBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for 2 Bromo 5 Bromomethyl 4 Methylthiazole

Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole heterocycle is the foundational step in the synthesis. Various laboratory methods exist for this purpose, with the Hantzsch thiazole synthesis being the most prominent and widely adapted.

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives. wikipedia.orgnih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For the synthesis of a 4-methylthiazole core, a common α-haloketone precursor is chloroacetone. The thioamide component determines the substituent at the 2-position of the resulting thiazole ring.

The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization through the attack of the thioamide's nitrogen atom on the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. nih.govresearchgate.net These advancements often focus on the use of different catalysts, reaction conditions, and energy sources.

Interactive Data Table: Modifications of the Hantzsch Thiazole Synthesis

| Modification | Reagents/Conditions | Advantages | Reference |

| Catalyst-Free | Solvent-free, conventional heating or microwave irradiation | Rapid reaction times, high yields, environmentally friendly. | bepls.com |

| Heterogeneous Catalysis | Silica supported tungstosilisic acid, ultrasonic irradiation | Green method, catalyst is reusable, good to excellent yields. | nih.govresearchgate.net |

| Microwave-Assisted | Ethyl bromopyruvate and thioamides, no catalyst | Rapid formation of products in high yields. | figshare.com |

| One-Pot, Multi-component | α-bromoketone, thiourea, substituted benzaldehydes | Procedural simplicity, shorter reaction times, higher yields. | nih.govasianpubs.org |

These modifications highlight the versatility of the Hantzsch synthesis, allowing for the creation of a wide array of substituted thiazoles under increasingly efficient and sustainable conditions. nih.govbepls.com

Cook-Heilbron Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole, which can be further modified. wikipedia.orgpharmaguideline.com

From α-Amino Acids : A one-pot procedure has been developed for the synthesis of 2,5-disubstituted thiazoles from N-substituted-α-amino acids using thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free reaction is notable for its tolerance of many functional groups and its use of readily available starting materials. acs.org

Tcherniac's Synthesis : In this approach, 2-substituted thiazoles are synthesized by the hydrolysis of α-thiocyanoketones with acid. pharmaguideline.com

Domino Reactions : The synthesis of 2-aminothiazoles can be achieved through a domino alkylation-cyclization reaction of propargyl bromides with thioureas, often performed under microwave irradiation to achieve high yields in short reaction times. organic-chemistry.org

Regioselective Functionalization of the Thiazole Core

Once the 4-methylthiazole nucleus is formed, the next critical phase is the regioselective introduction of functional groups. The electronic properties of the thiazole ring dictate the positions at which substitutions occur.

The thiazole ring exhibits a specific reactivity pattern towards electrophilic substitution. Due to the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comchemicalbook.com The calculated pi-electron density confirms that C5 is the preferred site for electrophilic substitution. wikipedia.orgchemicalbook.com The presence of electron-donating substituents at the C-2 position can further enhance the reactivity at the C-5 position. pharmaguideline.com

The introduction of a bromine atom at the C-5 position is typically achieved using standard electrophilic brominating agents. The choice of reagent can depend on the desired reactivity, selectivity, and reaction conditions.

N-Bromosuccinimide (NBS) : NBS is a versatile and commonly used reagent for the regioselective bromination of aromatic and heterocyclic compounds. nih.gov It is often preferred over molecular bromine as it is a crystalline solid that is easier and safer to handle. researchgate.net Reactions are typically carried out in solvents like acetonitrile or dichloromethane, often at reduced temperatures to control selectivity. nih.govnih.gov In some syntheses, NBS is used sequentially, first for electrophilic aromatic bromination at the C-5 position and subsequently for radical bromination of an activated methyl group. nih.gov

Molecular Bromine (Br₂) : Elemental bromine is a powerful brominating agent that can also be used for the C-5 bromination of thiazoles. ias.ac.in However, it is a toxic and corrosive fuming liquid, requiring more stringent handling precautions. researchgate.net Reactions involving Br₂ are often conducted in solvents like acetic acid. mdpi.com

Interactive Data Table: Comparison of Reagents for C-5 Bromination of Thiazoles

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Acetonitrile or CH₂Cl₂, 0 °C to room temp. | Solid, easier/safer to handle, highly regioselective. | Less reactive than Br₂. |

| Molecular Bromine | Br₂ | Acetic acid or CHCl₃, room temp. | Highly reactive. | Toxic, corrosive, volatile liquid, can lead to over-bromination. |

The high regioselectivity for electrophilic bromination at the C-5 position of the thiazole ring is a direct consequence of its electronic structure. The mechanism is a classic example of electrophilic aromatic substitution.

The thiazole ring is considered aromatic, with the lone pair of electrons on the sulfur atom participating in the π-system. chemicalbook.com Resonance analysis shows that the sulfur atom donates electron density into the ring, primarily increasing the electron density at the C-5 position. Conversely, the electronegative nitrogen atom at position 3 withdraws electron density, deactivating the adjacent C-2 and C-4 positions towards attack by electrophiles.

The reaction proceeds through the formation of a cationic intermediate known as an arenium ion or σ-complex. nih.gov When an electrophile (like Br⁺ from NBS or Br₂) attacks the C-5 position, the resulting σ-complex is the most stable among the possible isomers because the positive charge can be delocalized effectively without placing it on the electronegative nitrogen atom. The subsequent loss of a proton from the C-5 position re-establishes the aromaticity of the ring, yielding the 5-bromo-substituted thiazole product. This inherent electronic preference makes the C-5 bromination a reliable and high-yielding reaction. pharmaguideline.com

Bromomethylation at the Thiazole C-5 Position

The introduction of the bromomethyl group at the C-5 position of the 2-bromo-4-methylthiazole core is a critical step in the synthesis of the target compound. This transformation typically involves the conversion of a pre-existing functional group, most commonly a methyl or a hydroxymethyl group, at the C-5 position. The choice of method depends on the available starting material and the desired reaction selectivity.

A common strategy involves the bromination of a methyl group located at the C-5 position of a 2-bromo-4-methylthiazole precursor. This reaction is typically achieved through free-radical substitution mechanisms. For instance, research on related thiazole structures has shown that a methyl group on the thiazole ring can undergo free-radical benzylic bromination by treatment with N-Bromosuccinimide (NBS) under light irradiation to yield the corresponding bromomethyl derivative nih.gov. This approach is highly effective for converting an activated methyl group into a bromomethyl group.

Alternatively, the bromomethyl group can be introduced by converting a C-5 hydroxymethyl group. This two-step approach involves first reducing a C-5 carboxylate or aldehyde to the corresponding alcohol, followed by a substitution reaction to replace the hydroxyl group with bromine. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used for this conversion.

Radical Bromination Techniques

Radical bromination is a primary method for converting a C-5 methyl group into the required C-5 bromomethyl group on the thiazole ring. This reaction relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source.

N-Bromosuccinimide (NBS) is the most frequently employed reagent for this purpose due to its ability to provide a low, constant concentration of bromine radicals, which helps to minimize side reactions nih.gov. The reaction is typically initiated by either UV light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) nih.gov. The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl₄) researchgate.net.

A study on the synthesis of related 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles demonstrated a sequential bromination process. First, the 5-position of the thiazole ring was brominated via an electrophilic substitution mechanism using NBS. Subsequently, the methyl group at the C-2 position underwent free-radical benzylic bromination with NBS under light irradiation to give the desired bromomethyl intermediate nih.gov. This highlights the feasibility and procedural nature of using radical bromination on thiazole scaffolds.

Table 1: Conditions for Radical Bromination of Thiazole Methyl Groups

| Precursor Type | Reagent | Initiator/Conditions | Solvent | Product |

|---|---|---|---|---|

| Methyl-substituted thiazole | N-Bromosuccinimide (NBS) | UV light irradiation | Ethyl acetate | Bromomethylthiazole |

| Methyl-substituted thiophene (B33073) | N-Bromosuccinimide (NBS) | Reflux | Carbon tetrachloride (CCl₄) | Bromomethylthiophene |

Controlled Substitution Methodologies

Achieving selective monobromination of the C-5 methyl group is crucial to prevent the formation of di- and tri-brominated byproducts. Control is primarily exerted by carefully managing the reaction conditions.

Key factors for controlled substitution include:

Stoichiometry: Using a controlled molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents of NBS) is essential to favor monobromination.

Reaction Time and Temperature: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for quenching the reaction upon completion, preventing over-bromination. Lower temperatures can also enhance selectivity.

Reagent Choice: While NBS is common, other brominating agents can be used. However, elemental bromine (Br₂) is often less selective and can lead to undesired ring bromination or polybromination of the methyl group.

In addition to radical bromination of a methyl group, controlled substitution can also refer to the conversion of other functional groups. For instance, the conversion of a C-5 hydroxymethyl group to a bromomethyl group using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) offers a high degree of control and typically results in high yields of the desired product without affecting other parts of the molecule.

Introduction of the Methyl Group at C-4

The synthesis of the target molecule relies on a thiazole precursor that already contains a methyl group at the C-4 position. The incorporation of this group is often achieved during the initial construction of the thiazole ring itself.

Alkylation Strategies (e.g., Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and represents a primary strategy for constructing the ring with the desired substitution pattern from the outset wikipedia.orgnih.gov. This method involves the condensation reaction between an α-haloketone and a thioamide wikipedia.org.

To introduce a methyl group at the C-4 position of the thiazole ring, a ketone bearing the methyl group adjacent to the carbonyl and a halogen on the other side is required. For example, the reaction of 3-chlorobutan-2-one with a suitable thioamide would directly yield a 4-methylthiazole derivative. The classic synthesis of 2,4-dimethylthiazole from thioacetamide and chloroacetone exemplifies this principle, where the acetone backbone provides the C-4 methyl group wikipedia.org. This method is highly versatile and allows for the introduction of various substituents on the thiazole ring by simply changing the starting α-haloketone and thioamide.

Palladium-Catalyzed Coupling Approaches

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed coupling reactions provide a route to introduce a methyl group onto a pre-formed thiazole ring.

This approach would typically start with a thiazole ring that has a leaving group, such as a bromine or iodine atom, at the C-4 position. A Suzuki-Miyaura coupling reaction could then be employed, reacting the 4-halothiazole with a methylating agent like methylboronic acid or its esters in the presence of a palladium catalyst and a base researchgate.net.

Recent advancements have also demonstrated the direct palladium-catalyzed methylation of aryl and heteroaryl boronate esters using iodomethane nih.govescholarship.orgberkeley.edu. This method could be applied in a two-step, one-pot sequence where a 4-bromothiazole is first converted to a 4-thiazolyl boronate ester, which is then methylated in situ nih.govescholarship.org. This strategy is valued for its broad scope and tolerance of various functional groups, making it suitable for complex molecule synthesis nih.govescholarship.orgberkeley.edu.

Table 2: Comparison of Methods for C-4 Methylation

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Hantzsch Synthesis | α-haloketone (e.g., chloroacetone), Thioamide | Base | Cyclocondensation reaction that builds the thiazole ring with the C-4 methyl group incorporated from the ketone backbone. |

| Palladium-Catalyzed Coupling | 4-Halothiazole | Methylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Cross-coupling reaction that forms a C-C bond between the thiazole C-4 position and a methyl group. |

Derivatization from Key Intermediates

The synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole can be efficiently achieved by modifying readily available, functionalized thiazole intermediates. This approach allows for the systematic construction of the target molecule through a series of well-established chemical transformations.

A prominent example of this strategy starts with 2-Amino-4-methylthiazole-5-ethylcarboxylate researchgate.net. A multi-step synthesis pathway can be envisioned from this intermediate:

Diazotization and Bromination: The 2-amino group is converted to a 2-bromo group using a Sandmeyer-type reaction, involving sodium nitrite and hydrogen bromide, to yield Ethyl 2-bromo-4-methylthiazole-5-carboxylate researchgate.net.

Reduction of the Ester: The ester group at C-5 is reduced to a primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol. This can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion of Alcohol to Bromide: The resulting C-5 hydroxymethyl group is then converted to the final C-5 bromomethyl group using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide in the presence of triphenylphosphine.

This step-wise derivatization from a complex starting material provides excellent control over the introduction of each functional group, leading to the final target compound. Research has detailed similar transformations, such as the hydrolysis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to 2-bromo-4-methylthiazole-5-carboxylic acid, which can then be further derivatized researchgate.net.

Synthesis from 2-Amino-4-methylthiazole-5-ethylcarboxylate

A viable synthetic route to this compound begins with the readily available starting material, 2-Amino-4-methylthiazole-5-ethylcarboxylate. This pathway involves a three-step process: diazotization and bromination of the amino group, reduction of the ester functionality, and subsequent bromination of the resulting primary alcohol.

The initial step involves the conversion of the 2-amino group to a bromo group. This is typically achieved through a Sandmeyer-type reaction. The amino group is first diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrogen bromide. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield Ethyl 2-bromo-4-methylthiazole-5-carboxylate researchgate.net.

The subsequent step focuses on the transformation of the ethyl carboxylate group at the 5-position into a hydroxymethyl group. This reduction can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran libretexts.orgchemguide.co.uk. This reaction converts the ester to the corresponding primary alcohol, (2-Bromo-4-methylthiazol-5-yl)methanol.

Finally, the hydroxyl group of the intermediate alcohol is replaced with a bromine atom to afford the target compound, this compound. This transformation can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), in an appropriate solvent.

Table 1: Synthesis of this compound from 2-Amino-4-methylthiazole-5-ethylcarboxylate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4-methylthiazole-5-ethylcarboxylate | 1. NaNO₂, HBr, 0-5 °C2. CuBr | Ethyl 2-bromo-4-methylthiazole-5-carboxylate |

| 2 | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | LiAlH₄, dry ether, reflux | (2-Bromo-4-methylthiazol-5-yl)methanol |

| 3 | (2-Bromo-4-methylthiazol-5-yl)methanol | PBr₃, CH₂Cl₂ | This compound |

Sequential Bromination Procedures

An alternative and efficient approach to this compound involves the sequential bromination of a simpler thiazole precursor, such as 2,4-dimethylthiazole. This method relies on the differential reactivity of the various positions on the thiazole ring and the methyl groups.

The first step in this sequence is the regioselective bromination of the thiazole ring at the 5-position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or chloroform, often with a radical initiator like benzoyl peroxide. The electron-rich nature of the thiazole ring directs the electrophilic substitution to the C5 position.

Following the successful bromination of the ring, the next step involves the bromination of the methyl group at the 5-position. This is a radical bromination reaction, again often employing NBS, but under conditions that favor benzylic/allylic bromination, such as irradiation with UV light or the use of a radical initiator at elevated temperatures. The methyl group at the 4-position is generally less reactive towards radical bromination under these conditions. This sequential approach allows for the controlled introduction of bromine atoms at two distinct positions to yield the desired product. A similar sequential bromination strategy has been reported for the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles researchgate.net.

Table 2: Sequential Bromination for the Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4-Dimethylthiazole | NBS, Benzoyl Peroxide, CCl₄, reflux | 5-Bromo-2,4-dimethylthiazole |

| 2 | 5-Bromo-2,4-dimethylthiazole | NBS, AIBN, CCl₄, reflux | This compound |

Formation of Phosphonate (B1237965) Intermediates via Arbuzov Reaction

The this compound synthesized through the previously described methods can be further functionalized to create phosphonate intermediates, which are valuable precursors for Horner-Wadsworth-Emmons reactions to form stilbene (B7821643) analogs. This transformation is achieved through the Michaelis-Arbuzov reaction.

The Arbuzov reaction involves the reaction of an alkyl halide with a trialkyl phosphite (B83602) to yield a dialkyl phosphonate nih.govgoogle.com. In this specific application, this compound serves as the alkyl halide. The reaction is typically carried out by heating the bromomethylthiazole derivative with a trialkyl phosphite, such as triethyl phosphite, to afford the corresponding diethyl (2-bromo-4-methylthiazol-5-yl)methylphosphonate.

This reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a phosphonium salt intermediate. In a subsequent step, the displaced bromide ion attacks one of the alkyl groups of the phosphite, leading to the formation of the final phosphonate product and an alkyl bromide byproduct. The successful application of the Arbuzov reaction on a similar 5-bromo-2-(bromomethyl)thiazole derivative has been documented in the synthesis of thiazole-based stilbene analogs researchgate.net.

Table 3: Arbuzov Reaction for the Formation of a Phosphonate Intermediate

| Starting Material | Reagent | Conditions | Product |

| This compound | Triethyl phosphite | Heat | Diethyl (2-bromo-4-methylthiazol-5-yl)methylphosphonate |

Reactivity, Chemical Transformations, and Mechanistic Investigations Involving 2 Bromo 5 Bromomethyl 4 Methylthiazole

Reactivity Profile of the Halogenated Thiazole (B1198619) Scaffold

The reactivity of 2-Bromo-5-(bromomethyl)-4-methylthiazole is governed by the electronic properties of the thiazole ring and the influence of its substituents. The thiazole ring itself is an electron-deficient aromatic system, which influences the reactivity of the attached halogen atoms.

Electrophilic Nature and Reactivity at Bromine Sites

The two bromine atoms in this compound exhibit different degrees of electrophilicity, leading to selective reactions. The bromine atom attached directly to the thiazole ring at the C2 position is part of an aromatic system and is generally less reactive towards nucleophilic attack under standard conditions. In contrast, the bromine atom in the bromomethyl group at the C5 position is benzylic-like, making it significantly more susceptible to nucleophilic displacement. This heightened reactivity is due to the stabilization of the transition state and the resulting carbocation by the adjacent thiazole ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical transformations involving this compound. The differential reactivity of the two bromine atoms is a key feature that is exploited in synthetic strategies.

Reactivity of the Bromomethyl Group

The bromomethyl group at the C5 position is highly reactive towards nucleophiles. This is a classic example of a benzylic-type halide reactivity, where the carbon-bromine bond is weakened, and the transition state leading to substitution is stabilized by the adjacent aromatic thiazole ring. This makes the bromomethyl group the primary site for nucleophilic attack in reactions where both bromine atoms are present.

Displacement Reactions with Various Nucleophiles

The selective reactivity of the bromomethyl group is prominently demonstrated in the synthesis of the neonicotinoid insecticide, thiamethoxam. In this synthesis, the closely related 2-chloro-5-chloromethyl thiazole undergoes a nucleophilic substitution reaction with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine. google.com The reaction exclusively occurs at the chloromethyl group, leaving the chloro group at the C2 position intact. znaturforsch.comnih.gov This highlights the significantly greater susceptibility of the halogenated methyl group to nucleophilic displacement.

| Reactant | Nucleophile | Reactive Site | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-chloromethyl thiazole | 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine | C5-chloromethyl group | Thiamethoxam | google.comznaturforsch.comnih.gov |

Carbon-Carbon Bond Forming Reactions

While the bromomethyl group is the preferred site for nucleophilic substitution, the bromine atom at the C2 position is the reactive center for transition metal-catalyzed carbon-carbon bond forming reactions. This differential reactivity allows for a stepwise functionalization of the thiazole scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. In the context of brominated thiazoles, these reactions typically occur at the halogen-substituted carbon of the aromatic ring. For instance, studies on 2,4-dibromothiazole (B130268) have shown that regioselective cross-coupling reactions can be achieved at the C2 position. researchgate.netnih.gov Similarly, research on the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285), a structural analog, demonstrates that the reaction proceeds selectively at the C2-bromo position, leaving the bromomethyl group untouched. researchgate.netnih.gov This suggests that this compound would undergo similar transformations, allowing for the introduction of various aryl, alkyl, or alkynyl groups at the C2 position.

| Reactant | Coupling Partner | Catalyst/Conditions | Reactive Site | Predicted Product Type | Reference (Analogous Reactions) |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(0) catalyst, base | C2-bromo position | 2-Aryl-5-(bromomethyl)-4-methylthiazole | researchgate.netnih.gov |

| This compound | Organozinc reagent | Pd(0) catalyst | C2-bromo position | 2-Alkyl/Aryl-5-(bromomethyl)-4-methylthiazole | researchgate.netnih.gov |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions primarily target the C2-bromo position, leveraging the well-established reactivity of aryl and heteroaryl halides in the presence of transition metal catalysts.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. While specific studies on this compound are not extensively documented, the reactivity of the structurally analogous 2-bromo-5-(bromomethyl)thiophene provides a strong model for its anticipated behavior. In the case of the thiophene (B33073) analog, Suzuki-Miyaura coupling with various aryl boronic acids proceeds regioselectively at the C2 position, leaving the bromomethyl group intact.

The reaction is typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄), in a mixed solvent system such as 1,4-dioxane (B91453) and water. These conditions facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new C-C bond. The reaction is known to tolerate a wide range of functional groups on the aryl boronic acid partner, allowing for the synthesis of a diverse array of 2-aryl-5-(bromomethyl)-4-methylthiazole derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90°C | 25-76 |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies, such as the Negishi and Stille couplings, are also applicable to bromothiazole systems and, by extension, to this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and reactivity. For thiazole derivatives, Negishi coupling has been successfully employed to introduce alkyl and aryl substituents at the C2 position. The reaction typically proceeds by the formation of an organozinc reagent from the corresponding organohalide, followed by the palladium-catalyzed coupling with the bromothiazole.

The Stille coupling , on the other hand, utilizes organotin reagents. While the toxicity of organotin compounds is a drawback, the Stille reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. In the context of bromothiazoles, Stille coupling has been used to form C-C bonds with sp², sp³, and sp-hybridized carbon atoms. The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, reactive for C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bond formation. |

| Stille Coupling | Organotin | Palladium | Mild reaction conditions, broad functional group compatibility, but toxicity of tin reagents is a concern. |

Wittig-Horner Reaction in Derivatization

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene. The bromomethyl group of this compound serves as a key functional handle for derivatization via this pathway.

The synthesis of thiazole-based stilbene (B7821643) analogs provides a relevant example of this transformation. nih.gov In this multi-step synthesis, a starting material analogous to the target compound, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is first converted to a phosphonate (B1237965) ester via the Arbuzov reaction with triethyl phosphite (B83602). nih.gov This phosphonate ester is then deprotonated with a base, such as sodium methoxide, to generate the nucleophilic phosphonate carbanion. Subsequent reaction with a variety of benzaldehydes yields the corresponding (E)-stilbene derivatives. nih.gov

An interesting and mechanistically significant observation in this synthetic sequence is the concomitant reductive dehalogenation of the bromine atom at the C5 position of the thiazole ring during the Arbuzov reaction. nih.gov Triethyl phosphite is known to have reducing properties, and in this case, it selectively removes the aryl bromide over the benzylic bromide of the bromomethyl group. nih.gov This highlights a key aspect of the compound's reactivity and provides a pathway to derivatives that are unsubstituted at the C5 position.

The Wittig-Horner reaction itself proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl, forming a betaine-like intermediate which then collapses to an oxaphosphetane. Elimination of the phosphate byproduct drives the reaction to completion, affording the desired alkene. This method allows for the introduction of a wide range of substituents on the newly formed double bond, depending on the choice of the aldehyde coupling partner.

| Step | Reaction | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Arbuzov Reaction | Triethyl phosphite | Phosphonate ester | Formation of C-P bond and reduction of C5-Br |

| 2 | Wittig-Horner Reaction | Base (e.g., NaOMe), Aldehyde | (E)-Stilbene derivative | Formation of C=C double bond |

Reductive Dehalogenation Processes

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a fundamental transformation in organic chemistry. For this compound, this process can be achieved through various methods, with the potential for selectivity between the two C-Br bonds.

Visible-light photocatalysis has emerged as a powerful and environmentally benign method for initiating a wide range of chemical transformations, including reductive dehalogenation. mdpi.comnih.gov This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive.

The reductive dehalogenation of aryl and alkyl halides via photocatalysis typically involves the generation of a highly reducing species from the excited state of the photocatalyst. This species then transfers an electron to the carbon-halogen bond, leading to the formation of a radical anion. This intermediate can then fragment to release a halide anion and a carbon-centered radical, which is subsequently quenched by a hydrogen atom source to yield the dehalogenated product.

For this compound, the two bromine atoms are in different electronic environments. The C2-Br bond is attached to an sp²-hybridized carbon of the aromatic thiazole ring, while the C(5)-CH₂-Br bond is an alkyl-type halide. This difference in electronic nature suggests that selective reductive dehalogenation may be possible. Generally, the reduction potentials of aryl and alkyl halides differ, which can be exploited to achieve chemoselectivity in photocatalytic systems. The specific reaction conditions, including the choice of photocatalyst, solvent, and hydrogen atom donor, would be crucial in determining the outcome of the reaction.

The reduction of the two bromine atoms in this compound can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions.

The cleavage of the C(sp²)-Br bond on the thiazole ring typically requires conditions that can facilitate the reduction of an aryl halide. As discussed in the context of photocatalysis, this often involves a single-electron transfer to the aromatic system, forming a radical anion that subsequently expels the bromide ion. mdpi.com The resulting aryl radical can then abstract a hydrogen atom to complete the reduction.

The cleavage of the C(sp³)-Br bond in the bromomethyl group is generally more facile and can be achieved under a wider range of reducing conditions. This bond is more susceptible to nucleophilic attack and can also be cleaved through radical mechanisms. The reduction of this bond via SET would generate an alkyl radical, which is then quenched.

As previously mentioned, a notable example of selective chemical reduction is the removal of the C5-Br (an aryl bromide) in a related compound by triethyl phosphite during an Arbuzov reaction, while the bromomethyl group remains intact for subsequent phosphonate formation. nih.gov This suggests that under these specific conditions, the aryl bromide is more susceptible to reduction.

The mechanism of reductive cleavage can be broadly categorized as either homolytic or heterolytic. Homolytic cleavage, often initiated by radical initiators or photolysis, results in the formation of two radical species. Heterolytic cleavage, on the other hand, involves the breaking of the bond in such a way that one fragment retains both electrons, leading to the formation of ions. In the context of reductive dehalogenation, SET mechanisms leading to radical intermediates are common.

Other Significant Transformations

Hydrolysis Reactions

Detailed research findings on the hydrolysis of this compound are not available in the reviewed literature. Hydrolysis of similar bromoalkyl-substituted heterocyclic compounds typically involves the nucleophilic substitution of the bromine atom by a hydroxyl group. This transformation would be expected to yield (2-bromo-4-methylthiazol-5-yl)methanol. However, without experimental data, the specific conditions required (e.g., acid or base catalysis, temperature) and the potential for side reactions or subsequent transformations of the thiazole ring under hydrolytic conditions remain speculative for this particular compound.

Cyclocondensation Reactions

Information regarding the participation of this compound in cyclocondensation reactions is also not present in the currently accessible scientific literature. Cyclocondensation reactions are crucial for the synthesis of fused heterocyclic systems, and compounds with multiple reactive sites, such as the one , are often valuable precursors. Theoretically, the bromine atoms at both the 2-position of the thiazole ring and on the methyl group at the 5-position could participate in reactions with dinucleophiles to form new ring systems. The specific outcomes of such reactions would be highly dependent on the nature of the reacting partner and the reaction conditions. Without published research, any discussion of potential cyclocondensation pathways, the resulting fused-ring structures, and reaction mechanisms would be entirely conjectural.

Given the absence of specific data for this compound, a detailed, evidence-based discussion of its hydrolysis and cyclocondensation reactions cannot be provided at this time.

Applications of 2 Bromo 5 Bromomethyl 4 Methylthiazole in Advanced Organic Synthesis

Building Block Utility for Complex Molecular Architectures

The utility of molecular building blocks is a central theme in modern chemistry, enabling the construction of materials with tailored properties. The specific geometry and chemical functionality of a building block dictate the topology and characteristics of the resulting self-assembled structure. While many complex structures are assembled from building blocks with high degrees of symmetry, there is growing interest in using less symmetrical building blocks to create more intricate and potentially more functional materials. The strategic incorporation of reactive sites, such as those found in 2-Bromo-5-(bromomethyl)-4-methylthiazole, provides the chemical handles necessary to guide the assembly process and achieve desired molecular architectures.

Role as a Versatile Intermediate in Heterocyclic Synthesis

The synthesis of novel heterocyclic compounds is a major focus of organic chemistry, driven by the prevalence of these structures in pharmaceuticals, agrochemicals, and materials science. This compound is a key intermediate in the synthesis of a wide array of heterocyclic systems, owing to the differential reactivity of its two bromine substituents.

The combination of pyrazole and thiazole (B1198619) moieties into a single molecular entity has been a successful strategy in the development of new compounds with a broad spectrum of biological activities. A facile synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole has been reported, starting from ethyl-2-bromo-4-methylthiazole-5-carboxylate. researchgate.net This synthesis demonstrates the utility of a brominated thiazole core in the construction of pyrazole-thiazole hybrids. researchgate.net The process involves several steps, including the conversion of the starting material into 1-(2-bromo-4-methylthiazol-5-yl)ethanone, which then undergoes further reactions to form the target pyrazole-thiazole hybrid. researchgate.net This synthetic route highlights how the bromo-thiazole scaffold can be elaborated to incorporate other important heterocyclic rings.

Table 1: Synthesis of a Pyrazole-Thiazole Hybrid

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-4-methylthiazole-5-ethylcarboxylate | HBr, NaNO2 | Ethyl-2-bromo-4-methylthiazole-5-carboxylate |

| 2 | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | NaOH, THF | 2-Bromo-4-methylthiazole-5-carboxylic acid |

| 3 | 2-Bromo-4-methylthiazole-5-carboxylic acid | N,O-dimethylhydroxylamine hydrochloride, EDC.HCl | 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide |

| 4 | 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide | Grignard reagent | 1-(2-bromo-4-methylthiazol-5-yl)ethanone |

| 5 | 1-(2-bromo-4-methylthiazol-5-yl)ethanone | CS2, NaH, CH3I | Intermediate for cyclization |

This table outlines the key steps in the synthesis of a pyrazole-thiazole hybrid, showcasing the transformation of a brominated thiazole precursor. researchgate.net

Stilbene (B7821643) and its derivatives are a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties. nih.gov Thiazole-based stilbene analogs have been designed and synthesized as novel DNA topoisomerase IB inhibitors. nih.gov In the synthesis of these analogs, a key intermediate, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, is utilized. nih.gov This intermediate is prepared by the sequential bromination of 4-(4-halophenyl)-2-methylthiazoles, first at the 5-position of the thiazole ring and then at the benzylic position of the 2-methyl group. nih.gov This process underscores the ability to selectively introduce bromine atoms at different positions, which can then be used for further synthetic transformations, such as the Wittig-Horner reaction, to generate the final stilbene analogs. nih.gov

Table 2: Synthesis of Thiazole-Based Stilbene Analogs

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide, DMF | 4-(4-halophenyl)-2-methylthiazole |

| 2 | 4-(4-halophenyl)-2-methylthiazole | NBS (electrophilic substitution) | 5-bromo-4-(4-halophenyl)-2-methylthiazole |

| 3 | 5-bromo-4-(4-halophenyl)-2-methylthiazole | NBS, light (free-radical bromination) | 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole |

| 4 | 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Arbuzov reaction | Phosphonate (B1237965) intermediate |

This table illustrates the synthetic pathway towards thiazole-based stilbene analogs, highlighting the role of a dibrominated thiazole intermediate. nih.gov

Chalcones are another important class of naturally occurring and synthetic compounds with a wide range of biological activities. The hybridization of the thiazole nucleus with the chalcone scaffold has led to the development of novel derivatives with potential therapeutic applications. Thiazole-based chalcones have been synthesized through the Claisen-Schmidt condensation of a thiazole-containing ketone with various aromatic aldehydes. nih.govukaazpublications.com For instance, 1-(4-methyl-2-(alkylamino)thiazol-5-yl)ethanone can be reacted with different aldehydes to produce a series of thiazole-based chalcones. nih.gov These compounds have been evaluated for their anti-inflammatory and anticancer activities. nih.govnih.gov The synthesis of the requisite thiazole ketone precursor often involves multistep reactions starting from simpler thiazole derivatives, demonstrating the importance of functionalized thiazoles as key intermediates.

Precursor in Medicinal and Agrochemical Research

The thiazole ring is a privileged scaffold in medicinal and agrochemical research due to its ability to engage in various biological interactions. Compounds containing the 2-bromo-4-methylthiazole moiety serve as important precursors for the synthesis of new pharmaceutical and agrochemical agents. chemimpex.comchemimpex.com The bromine atom at the 2-position can be readily displaced or involved in cross-coupling reactions to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships. For example, derivatives of 2-bromo-4-methylthiazole-5-carboxylic acid are utilized in the development of antimicrobial agents and pesticides. chemimpex.com The versatility of this precursor allows for the creation of a diverse library of compounds for biological screening, facilitating the discovery of new lead compounds in drug and agrochemical development.

Strategic Component in Diverse Synthetic Pathways

Beyond its role in the synthesis of specific heterocyclic systems, this compound is a strategic component in a multitude of synthetic pathways. The presence of two reactive bromine atoms with different chemical environments allows for a high degree of synthetic flexibility. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The bromo group on the thiazole ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds. This dual reactivity makes it a valuable tool for the construction of complex molecules with diverse functionalities and substitution patterns. The ability to perform sequential and selective reactions at the two bromine sites is a key advantage in multistep organic synthesis, allowing for the efficient and controlled construction of target molecules.

Theoretical and Computational Chemistry Studies of 2 Bromo 5 Bromomethyl 4 Methylthiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. nbu.edu.saukm.my For 2-Bromo-5-(bromomethyl)-4-methylthiazole, these calculations would reveal the influence of the bromo, bromomethyl, and methyl substituents on the electronic environment of the thiazole (B1198619) ring.

The electronic structure of a molecule is fundamental to its stability and reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.govnbu.edu.sa

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen heteroatoms. The electron-withdrawing nature of the bromine atom at the 2-position would likely lower the energy of the HOMO, making the molecule less prone to oxidation compared to an unsubstituted thiazole. The LUMO is anticipated to be distributed over the thiazole ring and the bromomethyl group, indicating that these are potential sites for nucleophilic attack. The HOMO-LUMO gap for this compound is expected to be in a range typical for substituted thiazoles, suggesting moderate kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated thiazole derivatives.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, the presence of electronegative bromine atoms is expected to result in a relatively high electrophilicity index, suggesting it can act as a good electrophile in chemical reactions.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbon atom of the bromomethyl group is a primary site for nucleophilic attack, due to the electron-withdrawing effect of the bromine atom. The electron-deficient carbon atom at the 2-position, bonded to a bromine atom, would also be a potential electrophilic center.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value Range |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 - 4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 3.25 |

| Global Electrophilicity (ω) | χ²/2η | 2.5 - 4.5 |

Note: These values are illustrative and derived from the predicted FMO energies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the rotational freedom around the single bond connecting the bromomethyl group to the thiazole ring. Due to the potential for steric hindrance between the bromomethyl group and the adjacent methyl group, certain conformations will be more energetically favorable. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to identify the most stable conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this molecule in different environments, such as in various solvents or in the presence of a biological target. nih.govbiointerfaceresearch.com MD simulations track the atomic movements over time, offering a picture of the molecule's flexibility, intermolecular interactions, and conformational stability. nih.gov For instance, an MD simulation in a polar solvent would likely show strong interactions between the solvent molecules and the polar regions of the thiazole ring, as well as the bromomethyl group.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. mdpi.commdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, the calculations would predict distinct signals for the methyl and bromomethyl protons, as well as for the carbon atoms of the thiazole ring. The predicted shifts would be influenced by the electronic effects of the various substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the peaks in an experimental spectrum to specific vibrational modes, such as the C-H stretching of the methyl group, the C-Br stretching of the bromomethyl group, and the various vibrations of the thiazole ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 4-CH₃ | 2.3 - 2.6 | 15 - 20 |

| 5-CH₂Br | 4.5 - 4.8 | 25 - 30 |

| Thiazole C2 | - | 155 - 165 |

| Thiazole C4 | - | 145 - 155 |

| Thiazole C5 | - | 120 - 130 |

Note: These are estimated chemical shift ranges based on general principles and data for similar structures.

Computational Design and Virtual Screening of Derivatives

The structural framework of this compound makes it an interesting starting point for the design of new molecules with desired properties, particularly in medicinal chemistry where the thiazole ring is a common scaffold. qeios.comresearchgate.net Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening are pivotal in this process. laccei.orgimist.maresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, these models can predict the efficacy of novel, unsynthesized derivatives of this compound. ijpsr.com

Virtual screening involves the use of computational methods, such as molecular docking, to rapidly assess the binding potential of a large library of compounds against a biological target. researchgate.netnih.govresearchgate.net Derivatives of this compound could be designed in silico by modifying the substituents on the thiazole ring, and then docked into the active site of a target protein to predict their binding affinity and mode of interaction. This approach allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(bromomethyl)-4-methylthiazole, and how can its purity be verified?

The compound is synthesized via bromination of precursor thiazoles. For example, bromine and sodium bicarbonate in chloroform/water systems can introduce bromine atoms at specific positions . Characterization typically involves 1H NMR to confirm substituent positions (e.g., singlet for methyl groups, doublets for brominated protons) and mass spectrometry (MS) to verify molecular weight. Purity is assessed via melting point analysis and HPLC (≥97% purity) .

Q. Which purification techniques are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly employed . Recrystallization in solvents like chloroform or ethanol can further enhance purity. Monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures isolation efficiency .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bromomethyl group (-CH2Br) is highly reactive in SN2 reactions , enabling functionalization with nucleophiles (e.g., amines, thiols). For instance, reaction with thiourea derivatives can yield thiazole-based thioureas, as seen in analogous brominated thiazoles . Kinetic studies in polar aprotic solvents (e.g., DMF) show faster substitution rates compared to aryl bromides .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl and 5-bromomethyl substituents modulate the thiazole ring’s reactivity?

The electron-donating methyl group at position 4 increases electron density at the thiazole ring, while the electron-withdrawing bromine atoms stabilize intermediates in electrophilic substitutions. X-ray crystallography of related compounds (e.g., 4-phenylthiazole derivatives) reveals distorted ring geometries that enhance reactivity at the 5-position . DFT calculations further predict regioselectivity in cross-coupling reactions .

Q. What methodologies are suitable for evaluating the biological activity of derivatives of this compound?

Derivatives can be screened for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For example, thiazole analogs with bromophenyl groups showed MIC values of 8–32 µg/mL . In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa) can also assess therapeutic potential .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 67–75%) for similar brominated thiazoles?

Yield discrepancies often arise from variations in reaction conditions. Optimization involves:

Q. What mechanistic insights exist for palladium-catalyzed cross-coupling reactions involving this compound?

The bromine atoms serve as leaving groups in Suzuki-Miyaura couplings with aryl boronic acids. Studies on analogous 5-bromothiazoles show that Pd(PPh3)4 in THF/H2O (3:1) at 80°C achieves >80% coupling efficiency. Steric hindrance from the 4-methyl group may reduce reactivity at position 2 .

Q. How do solvent polarity and proticity affect the compound’s stability and reaction outcomes?

In polar aprotic solvents (e.g., DMSO), the compound exhibits prolonged stability due to reduced hydrolysis of the bromomethyl group. Conversely, protic solvents (e.g., methanol) accelerate degradation, as observed in HPLC stability studies (t1/2 = 12 hours in MeOH vs. >48 hours in DMSO) .

Q. What strategies are recommended for analyzing degradation products under varying pH conditions?

LC-MS/MS in buffers (pH 2–12) identifies hydrolysis products like 5-(hydroxymethyl)-4-methylthiazole. Degradation pathways are pH-dependent: acidic conditions favor SN1 mechanisms, while alkaline conditions promote SN2 pathways .

Q. How can researchers leverage X-ray crystallography to study intermolecular interactions in crystals of this compound?

Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) reveals packing motifs influenced by halogen bonding (Br···N interactions) and van der Waals forces. For example, related bromothiazoles exhibit π-stacking distances of 3.5–3.8 Å, critical for designing co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.